molecular formula C13H26N2 B15092545 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine

Cat. No.: B15092545
M. Wt: 210.36 g/mol
InChI Key: HIPNBTVKGADOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is an organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including organic synthesis and catalysis. Its structure consists of a bicyclo[2.2.2]octane framework with a diethylamino group attached to a methylene bridge, making it a versatile molecule in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine typically involves the Diels-Alder reaction, followed by functional group modifications. One common method includes the reaction of benzylidene acetone with thiocyanates derived from secondary amines to form 4-aminobicyclo[2.2.2]octan-2-ones . This intermediate can then be further modified to introduce the diethylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The use of metal-free conditions and organic bases can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group acts as a nucleophile in SN2 and SN1 mechanisms. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12hQuaternary ammonium salt85–92%
BenzylationBenzyl bromide, Et₃N, CH₂Cl₂, RT, 6hN-Benzylated derivative78%

Key Findings :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates due to increased nucleophilicity of the tertiary amine.

  • Steric hindrance from the bicyclic framework reduces reactivity compared to linear tertiary amines .

Reductive Amination and Hydrogenation

The amine participates in reductive coupling with carbonyl compounds:

SubstrateReagents/ConditionsProductYieldSource
4'-tert-Butylbiphenyl-2-carbaldehydeNaBH(OAc)₃, EtOH, reflux, 2hSecondary amine conjugate30%
Benzyloxycarbonyl-protected precursorH₂, 10% Pd/C, MeOH, RT, 48hDeprotected free amine12%

Notes :

  • Palladium catalysts enable selective deprotection without disrupting the bicyclic core .

  • Low yields in reductive amination are attributed to steric constraints .

Acylation and Carbamate Formation

The amine reacts with acylating agents to form amides or carbamates:

Acylating AgentConditionsProductYieldSource
4'-tert-Butylbiphenyl-2-carboxylic acidEDC·HCl, DMAP, CH₂Cl₂, RT, 18hAmide derivative27%
Benzyl chloroformateEt₃N, THF, 0°C → RT, 4hCarbamate-protected amine93%

Mechanistic Insight :

  • DMAP accelerates acylation by activating the carbonyl group .

  • Carbamate formation is reversible under acidic conditions .

Coordination Chemistry and Biological Interactions

The diethylamino group chelates metal ions and interacts with biological targets:

ApplicationExperimental ConditionsObservationsSource
Metal complexationCu(ClO₄)₂, MeOH, RT, 2hStable octahedral Cu(II) complex
Enzyme inhibitionIn vitro assay with MDM2 proteinModerate binding (Kᵢ = 75.9 nM)

Structural Impact :

  • The bicyclo[2.2.2]octane core imposes geometric constraints, favoring selective coordination with transition metals.

  • In MDM2 inhibition, the diethylamino group enhances hydrophobic interactions within the protein pocket .

Stability and Decomposition Pathways

The compound demonstrates thermal and chemical stability:

ConditionObservationDecomposition ProductSource
150°C, 24h (neat)<5% degradationNone detected
1M HCl, RT, 48hPartial N-dealkylationBicyclo[2.2.2]octan-1-amine

Critical Factors :

  • Decomposition under acidic conditions proceeds via protonation of the tertiary amine followed by C-N bond cleavage.

  • No oxidative degradation observed below 200°C.

Scientific Research Applications

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine involves its ability to act as a nucleophile or base in organic reactions. It can facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic pathways. The bicyclic structure provides rigidity and stability, enhancing its reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is unique due to its diethylamino group, which imparts distinct reactivity and functionalization potential compared to other bicyclic compounds. This makes it a valuable tool in synthetic organic chemistry and catalysis.

Biological Activity

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a diethylamino group, which is believed to influence its interaction with biological targets. The molecular formula is C13H23NC_{13}H_{23}N and it has a molecular weight of approximately 207.34 g/mol.

Antimicrobial Activity

Research indicates that derivatives of bicyclo[2.2.2]octane, including this compound, exhibit significant antimicrobial properties. A study evaluating tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Bicyclo[2.2.2]octane Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
1cStaphylococcus aureus<0.5 µg/mL
1ePseudomonas aeruginosa<0.5 µg/mL
This compoundVarious strainsTBDTBD

Cytotoxicity

The cytotoxic effects of the compound have also been evaluated in various cell lines, with findings suggesting that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for potential therapeutic applications.

The mechanism of action for this compound is believed to involve its interaction with cellular membranes and specific biomolecular targets such as enzymes and receptors involved in microbial resistance pathways . The presence of the diethylamino group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

A notable study explored the effects of bicyclic amines on various pathogens, demonstrating that modifications to the bicyclic structure can significantly alter biological activity and potency against specific microbial strains . Such studies are critical for optimizing the pharmacological profiles of these compounds.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

4-(diethylaminomethyl)bicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C13H26N2/c1-3-15(4-2)11-12-5-8-13(14,9-6-12)10-7-12/h3-11,14H2,1-2H3

InChI Key

HIPNBTVKGADOLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC12CCC(CC1)(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.